Proxazole citrate (CAS 132-35-4) is a specialized 1,2,4-oxadiazole derivative, chemically designated as 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-1,2,4-oxadiazole citrate [1]. With a molecular weight of 479.5 g/mol, this compound is procured primarily as an active pharmaceutical ingredient (API) or reference standard characterized by its dual musculotropic spasmolytic and non-ulcerogenic anti-inflammatory properties [2]. The selection of the citrate salt over the free base is driven by its enhanced physicochemical stability and superior aqueous solubility, which are critical for reproducible dissolution kinetics in both in vitro assays and complex oral or micellar drug delivery formulations [3]. It acts via calcium channel modulation similar to papaverine, making it a highly processable and functional baseline material for gastrointestinal and ischemic-inflammatory renal research[4].
Generic substitution of proxazole citrate with its free base form fails in procurement due to the free base's poor and irregular aqueous dissolution, which severely limits its use in liquid formulations and in situ micelle systems[1]. The citrate salt is specifically required to achieve the solubility thresholds necessary for uniform bioavailability and stable formulation[1]. Furthermore, substituting proxazole citrate with standard musculotropic agents like papaverine hydrochloride results in the loss of its secondary pharmacological profile; while both modulate calcium channels, papaverine lacks proxazole's distinct ability to inhibit edematous inflammatory responses without inducing gastric acid secretion or mucosal damage [2]. Attempting to replicate this dual profile by combining a standard antispasmodic with a traditional NSAID (e.g., indomethacin) introduces severe ulcerogenic risks that proxazole citrate inherently avoids [3].
In pharmaceutical formulation development, the salt form of an API dictates its processing parameters. Proxazole citrate demonstrates significantly enhanced water dissolution rates compared to the poorly soluble proxazole free base [1]. When formulated in anhydrous surfactant systems, the citrate salt allows for immediate in situ micelle formation upon addition to aqueous media, a property that the irregular dissolution profile of the free base cannot reliably support [1].
| Evidence Dimension | Aqueous dissolution and formulation stability |
| Target Compound Data | Proxazole citrate supports rapid in situ micellar solubilization and stable aqueous integration. |
| Comparator Or Baseline | Proxazole free base (exhibits poor, irregular aqueous absorption and dissolution). |
| Quantified Difference | Citrate salt enables complete aqueous compatibility for micellar delivery, overcoming the free base's insolubility barrier. |
| Conditions | Anhydrous surfactant matrix added to aqueous medium. |
Procurement of the citrate salt is essential for manufacturers developing liquid or modified-release formulations requiring high aqueous solubility and predictable dissolution kinetics.
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), proxazole citrate provides anti-inflammatory action against edematous responses without causing gastrointestinal damage. In comparative models, proxazole citrate actively prevented indomethacin-induced ulcers without exerting any anti-secretory effect[1]. This demonstrates a distinct non-ulcerogenic pathway that separates it from standard NSAID baselines[2].
| Evidence Dimension | Ulcerogenic potential and gastroprotection |
| Target Compound Data | Proxazole citrate (prevents ulceration, 0% ulcerogenic effect). |
| Comparator Or Baseline | Indomethacin (induces severe gastric ulcers). |
| Quantified Difference | Proxazole citrate provides edematous inhibition while completely neutralizing the ulcerogenic toxicity typical of indomethacin. |
| Conditions | In vivo indomethacin-induced ulcer models. |
Buyers sourcing APIs for chronic inflammatory conditions will prioritize proxazole citrate to avoid the dose-limiting gastrointestinal toxicity associated with standard NSAIDs.
Proxazole citrate functions as a musculotropic agent with an efficacy profile comparable to the industry standard, papaverine hydrochloride. It achieves specific inhibition of smooth muscle spasms at both the vascular and intestinal levels [1]. However, unlike non-selective agents, proxazole citrate achieves this relaxation without significant interference with the normal, baseline physiological activity of the tissue [1].
| Evidence Dimension | Smooth muscle spasm inhibition selectivity |
| Target Compound Data | Proxazole citrate (selective spasm inhibition preserving normal tissue function). |
| Comparator Or Baseline | Papaverine hydrochloride (broad non-selective phosphodiesterase inhibition/calcium modulation). |
| Quantified Difference | Proxazole citrate matches papaverine's spasmolytic strength while offering a higher degree of physiological tissue selectivity. |
| Conditions | Vascular and intestinal smooth muscle models. |
This highly selective mechanism makes proxazole citrate the preferred choice for research and formulations requiring targeted spasm relief without compromising baseline muscle tone.
Due to the enhanced aqueous solubility of the citrate salt compared to its free base, proxazole citrate is the optimal choice for developing liquid oral dosages, in situ micelle systems, and modified-release matrix formulations [1].
Proxazole citrate is highly suited for formulations targeting functional gastrointestinal disorders, leveraging its papaverine-like smooth muscle relaxation combined with its unique ability to prevent mucosal ulceration[2].
In preclinical research, such as Grollman renal hypertension models, proxazole citrate is utilized to study the mitigation of ischemic-inflammatory processes and specific vascular smooth muscle spasms without altering normal baseline renal function [3].